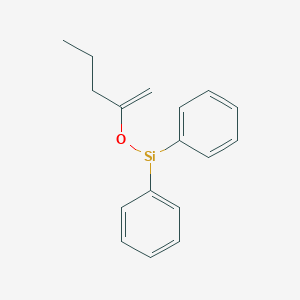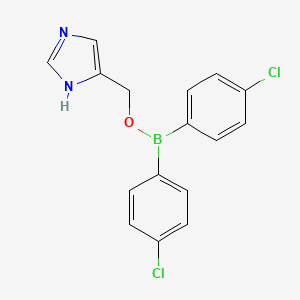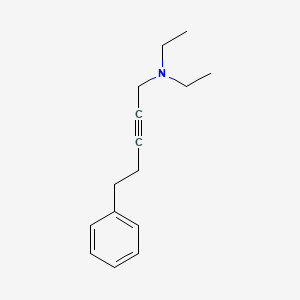
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol is an organic compound that features a tellurium atom within its structure
Métodos De Preparación
The synthesis of 3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol typically involves the reaction of phenylacetylene with tellurium-containing reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it into tellurides.
Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: Its potential biological activity is being explored, particularly in the context of its antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The tellurium atom plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. The pathways involved can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol can be compared with other tellurium-containing compounds such as:
- Diphenyl ditelluride
- Tellurophene derivatives
- Tellurium dioxide
What sets this compound apart is its unique structure, which combines a phenyl group, a tellurium atom, and a propyn-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
920977-31-7 |
|---|---|
Fórmula molecular |
C13H10OTe |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
3-(5-phenyltellurophen-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C13H10OTe/c14-10-4-7-12-8-9-13(15-12)11-5-2-1-3-6-11/h1-3,5-6,8-9,14H,10H2 |
Clave InChI |
FQXRWRVGJGSVBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C([Te]2)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)




![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)
![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)


![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
